DL-alpha-phenylglycine HCl chemical structure and molecular weight
DL-alpha-phenylglycine HCl chemical structure and molecular weight
An In-Depth Technical Guide to DL-α-Phenylglycine Hydrochloride: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of DL-α-phenylglycine hydrochloride, a key chiral building block utilized by researchers, scientists, and drug development professionals. We will delve into its core chemical characteristics, compare it to its free amino acid form, and provide field-proven insights into its synthesis and analysis.
Foundational Chemistry: Structure and Identification
DL-α-Phenylglycine is a non-proteinogenic amino acid distinguished by a phenyl group attached to the α-carbon of a glycine backbone. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The hydrochloride salt is formed by the protonation of the primary amine, a common strategy to enhance the solubility and stability of amino acids.
The transformation from the free amino acid (zwitterionic in neutral pH) to the hydrochloride salt involves the reaction of the basic amino group with hydrochloric acid. This results in the formation of an ammonium chloride functional group, which significantly alters the molecule's physical properties.
Caption: Chemical structures of DL-α-Phenylglycine and its Hydrochloride salt.
The table below summarizes the key chemical identifiers for both the free amino acid and its hydrochloride salt.
| Identifier | DL-α-Phenylglycine | DL-α-Phenylglycine HCl |
| IUPAC Name | 2-Amino-2-phenylacetic acid[1][2] | 2-Amino-2-phenylacetic acid hydrochloride |
| Synonyms | (±)-α-Aminophenylacetic acid, DL-2-Phenylglycine[3] | (±)-α-Aminophenylacetic acid hydrochloride |
| CAS Number | 2835-06-5[1][2][3] | Not consistently assigned |
| Molecular Formula | C₈H₉NO₂[1][2][4] | C₈H₁₀ClNO₂ |
| SMILES | NC(C(=O)O)C1=CC=CC=C1[1][2] | [NH3+]C(C(=O)O)C1=CC=CC=C1.[Cl-] |
| InChI Key | ZGUNAGUHMKGQNY-UHFFFAOYNA-N[1][2] | InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H |
Physicochemical Properties: A Comparative Analysis
The conversion to a hydrochloride salt profoundly impacts the physicochemical properties of the parent compound. The increased polarity and ionic character enhance aqueous solubility, a critical factor in many experimental and developmental workflows.
| Property | DL-α-Phenylglycine | DL-α-Phenylglycine HCl |
| Molecular Weight | 151.16 g/mol [1][4][5] | 187.62 g/mol |
| Appearance | White to off-white crystalline powder[6][7] | White crystalline solid[8] |
| Melting Point | ~290-302 °C (sublimes, decomposes)[1][6] | Data not readily available; likely decomposes. |
| Solubility | Soluble in hot water and alkali; slightly soluble in ether.[6] | Soluble in water and dilute aqueous acid; sparingly soluble in concentrated HCl.[9] |
Note: The molecular weight of the HCl salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to that of the free base.
Experimental Protocols: Synthesis and Analysis
The hydrochloride salt is not only a final product but also a common intermediate in the synthesis and purification of the free amino acid.[9] The following protocol details the preparation of the hydrochloride salt from the free amino acid, a method grounded in established chemical principles.
Protocol 1: Preparation of DL-α-Phenylglycine HCl from Free Amino Acid
This protocol is adapted from procedures described for converting amino acids to their hydrochloride salts for synthetic applications.[8]
Causality: The use of a non-protic, non-polar solvent like p-xylene is crucial. It serves as a medium for the suspension, allowing the gaseous HCl to react efficiently with the basic amino group without solvating the resulting ionic salt, which facilitates its precipitation and isolation.
Step-by-Step Methodology:
-
Suspension: Suspend 10.0 g (66.1 mmol) of DL-α-phenylglycine in 75 mL of p-xylene within a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Reaction: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature (20-25°C).
-
Monitoring: Continue the gas introduction for approximately 1 hour. The reaction is typically exothermic. Monitor the temperature to ensure it does not rise excessively. The completion of the reaction is indicated by the transformation of the suspended solid into the hydrochloride salt.
-
Isolation: Once the reaction is complete, stop the gas flow and filter the resulting solid suspension under vacuum.
-
Washing: Wash the collected crystalline solid with two 20 mL portions of p-xylene to remove any unreacted starting material or residual solvent.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield DL-α-phenylglycine hydrochloride.
Caption: Experimental workflow for the synthesis of DL-α-Phenylglycine HCl.
Protocol 2: Analytical Characterization by Potentiometric Titration
To validate the identity and purity of the synthesized hydrochloride salt, a non-aqueous potentiometric titration can be employed. This method is effective for differentiating between the hydrochloride salt of the amino acid and any residual free amino acid.[8]
Trustworthiness: This self-validating system relies on the distinct acidic properties of the carboxylic acid proton and the ammonium proton in a non-aqueous solvent. The different pKa values in a solvent like methanol allow for their separate titration, providing a quantitative measure of both the desired product and potential impurities.[8]
Methodology Outline:
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in anhydrous methanol.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide in methanol using a potentiometric titrator equipped with a suitable electrode system (e.g., glass and reference electrodes).
-
Data Analysis: The resulting titration curve will show distinct equivalence points corresponding to the neutralization of the different acidic protons. The volume of titrant consumed for each endpoint allows for the calculation of the percentage of DL-α-phenylglycine hydrochloride and any unreacted DL-α-phenylglycine.
Applications in Research and Drug Development
DL-α-Phenylglycine and its derivatives are crucial intermediates in the pharmaceutical industry. They form the side chains of several semi-synthetic β-lactam antibiotics, including ampicillin, epicillin, and cephalexin. The use of the hydrochloride salt can be advantageous in certain synthetic routes due to its enhanced solubility in specific reaction media and its inherent stability.
Conclusion
DL-α-Phenylglycine hydrochloride is a fundamentally important derivative of its parent amino acid. Its distinct chemical structure and altered physicochemical properties, particularly its enhanced solubility, make it a valuable compound for chemical synthesis and pharmaceutical development. The protocols outlined in this guide provide a robust framework for its preparation and analysis, ensuring a high degree of scientific integrity and reproducibility for researchers in the field.
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